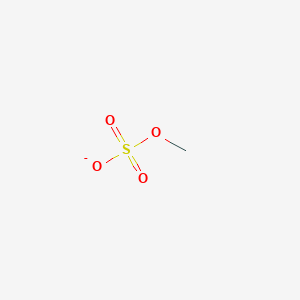
Methyl sulfate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl sulfate(1-) is an organosulfate oxoanion that is the conjugate base of methyl sulfate; major species at pH 7.3. It is a conjugate base of a methyl sulfate.
Wissenschaftliche Forschungsanwendungen
Gene Expression in Plants
- Methyl jasmonate treatment in Arabidopsis thaliana affected the expression of genes involved in sulfur metabolism, highlighting the complex regulation of sulfur-related genes and plant defense mechanisms. This study provides insights into the interconnection between sulfur metabolism and plant defense responses (Jost et al., 2005).
Environmental Impacts on Mercury Methylation
- Research in freshwater sediments revealed that the addition of sulfate can increase the microbial production of methylmercury, a toxic compound. This finding has implications for understanding mercury cycling in ecosystems affected by acid deposition (Gilmour, Henry, & Mitchell, 1992).
Wastewater Treatment and Energy Utilization
- A study on photocatalytic fuel cells shows that sulfate radicals, converted from sulfates in situ, can effectively degrade organic pollutants in wastewater while generating electricity. This offers a novel approach for the resourceful utilization of sulfate-rich organic wastewater (Tan et al., 2019).
Development of Biologically Active Molecules
- The nondegradative sulfation of polysaccharides has been explored for creating biologically active heparan sulfate mimetics, offering a controlled approach to synthesize sulfated molecules with diverse biological properties (Papy-Garcia et al., 2005).
Synthesis of Low-Cost Ionic Liquids
- New low-cost ionic liquids containing methyl- and ethyl-sulfate anions have been synthesized, offering potential for diverse applications in chemistry and materials science (Holbrey et al., 2002).
Tracing Sulfur Sources in Ecosystems
- Studies on the sulfur isotopic ratios in the Florida Everglades help to trace the sources of sulfur in the ecosystem, linking agricultural activities to sulfur contamination. This research is crucial for understanding the impact of human activities on natural ecosystems (Bates, Orem, Harvey, & Spiker, 2002).
Microbial Utilization of Methylated Sulfur Compounds
- Research on the growth of sulfate-reducing bacteria and methanogenic archaea with methylated sulfur compounds provides insights into microbial sulfur metabolism under anoxic conditions (Scholten, Murrell, & Kelly, 2003).
Impact of Sulfate on Wetland Mercury Methylation
- Experimental studies on wetland ecosystems have shown that the addition of sulfate can lead to increased methylmercury production, which has significant implications for environmental mercury cycling (Harmon et al., 2004).
Mercury Methylation in Freshwater Sediments
- The role of sulfate in enhancing mercury methylation in freshwater sediments has been demonstrated in various studies, emphasizing the need for understanding the interactions between sulfur and mercury in aquatic ecosystems (Jeremiason et al., 2006).
Monitoring Methyl Sulfides in Occupational Settings
- Investigations into the levels of methyl sulfides in workers engaged in sulfate pulping highlight the importance of monitoring exposure to these compounds in industrial settings (Meshchakova, Rukavishnikov, & Taranenko, 2007).
Eigenschaften
CAS-Nummer |
21228-90-0 |
|---|---|
Produktname |
Methyl sulfate(1-) |
Molekularformel |
CH3O4S- |
Molekulargewicht |
111.1 g/mol |
IUPAC-Name |
methyl sulfate |
InChI |
InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)/p-1 |
InChI-Schlüssel |
JZMJDSHXVKJFKW-UHFFFAOYSA-M |
SMILES |
COS(=O)(=O)[O-] |
Kanonische SMILES |
COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1228010.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)


![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)
![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)

![3-[(3-chlorophenyl)methylthio]-N-cyclopentylpropanamide](/img/structure/B1228022.png)
![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-YL)-ureido]-N-methyl-3-phenyl-propionamide](/img/structure/B1228023.png)

![3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid](/img/structure/B1228028.png)

